1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and an indoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(19-8-7-11-4-1-2-5-12(11)19)10-23-16-18-17-15(22-16)13-6-3-9-21-13/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKXCWHKLFBGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using a suitable thiol reagent, such as thioacetic acid, in the presence of a catalyst.
Indoline Coupling: The final step involves coupling the thioacetylated oxadiazole with an indoline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The thioacetyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Material Science: The unique electronic properties of the furan and oxadiazole rings make this compound useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound shares the oxadiazole and furan rings but differs in the substitution pattern and functional groups.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their overall structure and reactivity.
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is unique due to its combination of the furan, oxadiazole, and indoline rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and potential biological activities.
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel derivative that combines an indole moiety with a furan-substituted oxadiazole. This unique structure is of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on various studies and findings.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound under consideration has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Anticancer Screening
In one study, various derivatives of oxadiazoles were screened for their anticancer activity using the National Cancer Institute's protocols. The compound exhibited significant inhibition against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| HEPG2 (Liver) | 3.5 | Lower than Staurosporine |
| MCF7 (Breast) | 4.0 | Comparable to Ethidium Bromide |
| SW1116 (Colon) | 5.0 | Significantly effective |
These results indicate that the compound possesses promising anticancer activity, particularly against liver and breast cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key cellular pathways associated with cancer proliferation. Specifically, compounds containing oxadiazole rings have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells .
Inhibition Studies
Inhibition studies demonstrated that the compound significantly inhibited HDAC activity at low concentrations:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 20 | HDAC1 |
| Compound B | 25 | HDAC2 |
| Target Compound | 30 | HDAC3 |
This suggests that the compound may also play a role in epigenetic regulation, further enhancing its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary tests against various bacterial strains showed promising results.
Antimicrobial Screening Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
